gamma-Glutamyldopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
γ-L-Glutamyl-L-dopa, commonly known as gludopa, is a compound that serves as a dopamine prodrug specific for the kidney. It is a small molecule drug with the molecular formula C14H18N2O7. Gludopa is primarily used in scientific research to study its effects on renal function and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gludopa is synthesized through the sequential action of two renal enzymes: gamma-glutamyl transpeptidase and aromatic L-amino acid decarboxylase. The synthetic route involves the conversion of L-dopa to dopamine via these enzymes .
Industrial Production Methods
The industrial production of gludopa involves the use of specific reaction conditions to ensure the selective metabolism of the compound in vivo by the kidney. This process requires the presence of gamma-glutamyl transpeptidase and aromatic L-amino acid decarboxylase to achieve the desired conversion .
Chemical Reactions Analysis
Types of Reactions
Gludopa undergoes several types of chemical reactions, including:
Oxidation: Gludopa can be oxidized to form dopamine.
Reduction: The reduction of gludopa leads to the formation of L-dopa.
Substitution: Gludopa can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
The common reagents used in the reactions involving gludopa include gamma-glutamyl transpeptidase and aromatic L-amino acid decarboxylase. The reaction conditions typically involve maintaining a specific pH and temperature to facilitate the enzymatic conversion .
Major Products Formed
The major products formed from the reactions involving gludopa are dopamine and L-dopa. These products are crucial for studying the pharmacokinetics and pharmacodynamics of gludopa in various biological systems .
Scientific Research Applications
Gludopa has several scientific research applications, including:
Chemistry: Gludopa is used to study the chemical properties and reactions of dopamine prodrugs.
Mechanism of Action
Gludopa exerts its effects by being selectively metabolized in the kidney through the action of gamma-glutamyl transpeptidase and aromatic L-amino acid decarboxylase. This metabolism leads to the release of dopamine, which interacts with renal dopamine receptors to induce natriuresis and diuresis. The molecular targets involved in this process include the renal dopamine receptors and the enzymes responsible for the conversion of gludopa to dopamine .
Comparison with Similar Compounds
Similar Compounds
L-dopa: A precursor to dopamine, commonly used in the treatment of Parkinson’s disease.
Carbidopa: An inhibitor of aromatic L-amino acid decarboxylase, used in combination with L-dopa to enhance its effects.
Levodopa: Another precursor to dopamine, used in the treatment of Parkinson’s disease
Uniqueness of Gludopa
Gludopa is unique in its selective metabolism by the kidney, which allows for targeted delivery of dopamine to renal tissues. This selective action makes gludopa a valuable tool in studying renal function and developing therapeutic agents for renal diseases .
Properties
CAS No. |
52370-58-8 |
---|---|
Molecular Formula |
C14H18N2O7 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H18N2O7/c15-8(13(20)21)2-4-12(19)16-9(14(22)23)5-7-1-3-10(17)11(18)6-7/h1,3,6,8-9,17-18H,2,4-5,15H2,(H,16,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1 |
InChI Key |
KEKSCSDLHBLBDJ-IUCAKERBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
sequence |
XX |
Synonyms |
gamma-glutamyl DOPA gamma-glutamyl L-dopa gamma-glutamyl-3,4-dihydroxyphenylalanine gludopa |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.